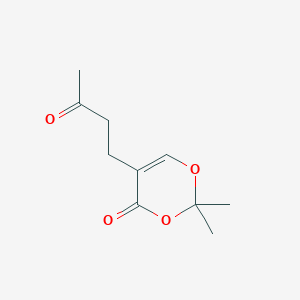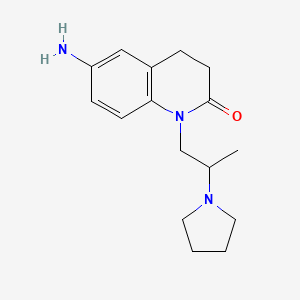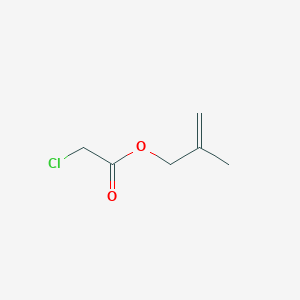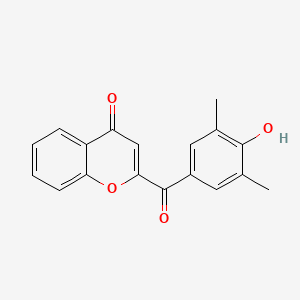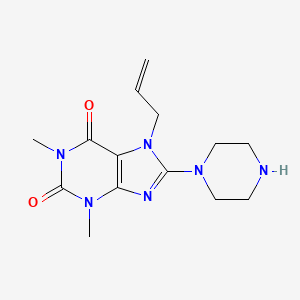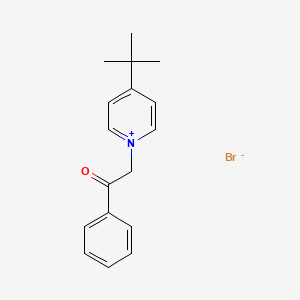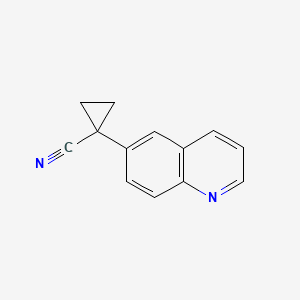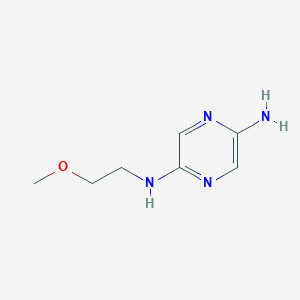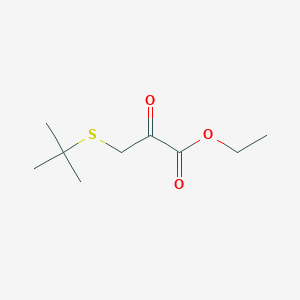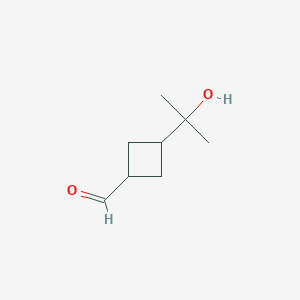
6-ETHYL-QUINOLIN-3-YLAMINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-ETHYL-QUINOLIN-3-YLAMINE is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinolines are known for their broad range of applications in medicinal, synthetic organic chemistry, and industrial chemistry. The presence of an amino group at the third position and an ethyl group at the sixth position on the quinoline ring makes this compound a unique and valuable compound in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-ETHYL-QUINOLIN-3-YLAMINE can be achieved through several methods. One common approach is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with an appropriate ketone under acidic or basic conditions. Another method is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as reagents. Additionally, modern green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, have been employed to produce quinoline derivatives efficiently .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedländer or Skraup synthesis. These methods are optimized for high yield and purity, often using recyclable catalysts and environmentally friendly solvents to minimize waste and reduce environmental impact .
化学反应分析
Types of Reactions: 6-ETHYL-QUINOLIN-3-YLAMINE undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkyl halides are employed under acidic or basic conditions
Major Products Formed:
Oxidation: Nitroquinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used
科学研究应用
6-ETHYL-QUINOLIN-3-YLAMINE has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a fluorescent probe for biological imaging.
Industry: It is used in the production of dyes, pigments, and agrochemicals .
作用机制
The mechanism of action of 6-ETHYL-QUINOLIN-3-YLAMINE varies depending on its application. In medicinal chemistry, it often targets specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV in bacteria, leading to cell death. In biological imaging, the compound’s fluorescent properties allow it to bind to specific biomolecules, enabling visualization under a microscope .
相似化合物的比较
Quinoline: The parent compound, lacking the amino and ethyl substituents.
2-Aminoquinoline: Similar structure but with the amino group at the second position.
6-Ethylquinoline: Similar structure but without the amino group.
Uniqueness: 6-ETHYL-QUINOLIN-3-YLAMINE is unique due to the presence of both the amino and ethyl groups, which confer distinct chemical and biological properties.
属性
分子式 |
C11H12N2 |
|---|---|
分子量 |
172.23 g/mol |
IUPAC 名称 |
6-ethylquinolin-3-amine |
InChI |
InChI=1S/C11H12N2/c1-2-8-3-4-11-9(5-8)6-10(12)7-13-11/h3-7H,2,12H2,1H3 |
InChI 键 |
QGLMRYLOBQWDGE-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC2=CC(=CN=C2C=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


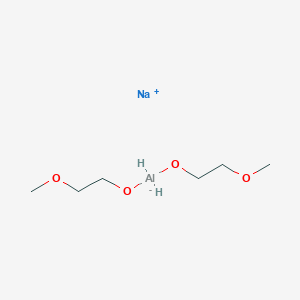
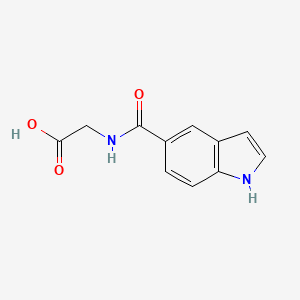
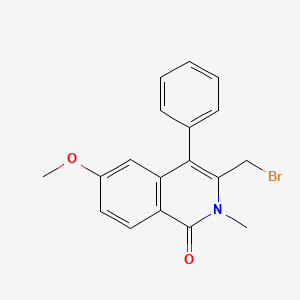
![4,5-Dihydrothieno[2,3-b]thiophene-2-carboxylic acid](/img/structure/B8709877.png)
